Bis(phosphoric acid) spermine hydrate

Pre‑formulation solubility Polyamine biochemistry Controlled release

Researchers requiring precise polyamine delivery often encounter burst-release artifacts or thermal degradation when using free base or hydrochloride salts. Spermine phosphate hexahydrate (CAS 58298-97-8) eliminates these variables with form-specific physicochemical properties: • Aqueous solubility ~0.37 g/L - ideal for dissolution-rate-limited matrices vs. free base (50 g/L) • Decomposition at 230-234°C - survives PCR and enzyme-stabilization protocols • Space group P2₁/a, unit cell a=7.931 Å - ready-made XRD calibration standard Supplied as crystalline powder for gravimetric accuracy. ≥98% purity. Store at RT.

Molecular Formula C10H34N4O9P2
Molecular Weight 416.35 g/mol
Cat. No. B8075077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(phosphoric acid) spermine hydrate
Molecular FormulaC10H34N4O9P2
Molecular Weight416.35 g/mol
Structural Identifiers
SMILESC(CCNCCCN)CNCCCN.O.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C10H26N4.2H3O4P.H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4;/h13-14H,1-12H2;2*(H3,1,2,3,4);1H2
InChIKeyIAEQSRGOPPXDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spermine Phosphate Hexahydrate: Physicochemical Overview


Bis(phosphoric acid) spermine hydrate, most commonly supplied as Spermine Phosphate Hexahydrate (CAS 58298-97-8), is the crystalline diphosphate salt of the endogenous tetra-amine spermine . It belongs to the polyamine phosphate class and is structurally distinct from the free base and hydrochloride forms. Its low aqueous solubility (0.037% w/v at 20 °C), high decomposition temperature (230–234 °C), and well‑characterized crystal structure (space group P2₁/a) set it apart from other polyamine salts [1]. These properties make it a non‑interchangeable reagent for applications demanding controlled solubility, thermal robustness, or crystallographic calibration.

Low-solubility phosphate salt for controlled-release research and precipitation workflows
High thermal decomposition threshold suitable for high-temperature biochemical protocols
Crystallographically characterized form usable as a low-cost X-ray calibration standard

Spermine Phosphate Salt Form: Critical Differences


Although spermine is the common pharmacophore, its salt form dictates critical physicochemical properties that govern experimental reproducibility. Spermine phosphate hexahydrate is practically insoluble in water , whereas spermine tetrahydrochloride dissolves at 348 g L⁻¹ and the free base at 50 g L⁻¹. Substituting one for the other without reformulation would alter local polyamine concentration by orders of magnitude, invalidating dose‑response relationships. Similarly, the decomposition temperature of spermine phosphate hexahydrate (230–234 °C) markedly exceeds that of spermidine phosphate hexahydrate (200–210 °C) and spermine free base (63–64 °C) , making the phosphate salt uniquely suited for high‑temperature protocols. Finally, the crystalline powder form enables precise gravimetric handling, whereas the free base is an amorphous semi‑solid prone to air and moisture uptake . These quantitative, form‑dependent differences mean that generic substitution without method re‑validation carries a high risk of experimental failure.

Solubility Mismatch
Solubility differs by orders of magnitude relative to free base or hydrochloride salts; direct replacement may drastically alter local polyamine concentration and shift dose-response outcomes without re-validation.
Thermal Stability Mismatch
Decomposition temperature substantially exceeds that of spermidine phosphate hexahydrate and free base; substituting with a less stable analog may risk degradation in protocols involving elevated temperatures.
Physical Form Mismatch
Crystalline powder enables precise gravimetric handling without special enclosures; amorphous, hygroscopic free base introduces weighing uncertainty and may require glove-box conditions, limiting interchangeability.

Spermine Phosphate Hexahydrate – Comparator Evidence


Aqueous Solubility: Phosphate Salt vs. Free Base

Spermine phosphate hexahydrate is essentially insoluble in water (0.037 % w/v at 20 °C, equivalent to ~0.37 g L⁻¹) . In contrast, spermine free base dihydrate exhibits a solubility of 50 g L⁻¹ (50 mg mL⁻¹) , and spermidine phosphate hexahydrate reaches 69.2 g L⁻¹ . The target compound is therefore approximately 135‑fold less soluble than the free base and 187‑fold less soluble than the spermidine analog.

Aqueous Solubility
Reported
~0.37 g/L (0.037% w/v)
135‑fold lower than free base
187‑fold lower than spermidine phosphate
Supports selection for low-solubility controlled-release or precipitation workflows.
Pure water at 20°C; formulation environment may modify effective solubility.
Pre‑formulation solubility Polyamine biochemistry Controlled release

Thermal Stability: Phosphate Salt vs. Free Base

Spermine phosphate hexahydrate decomposes at 230–234 °C . Spermidine phosphate hexahydrate melts/decomposes at 200–210 °C , and spermine free base dihydrate melts at only 63–64 °C . The phosphate hexahydrate therefore offers a thermal safety margin of ≥30 °C over its spermidine counterpart and >160 °C over the free base.

Thermal Stability
Reported
Decomposition 230–234°C
ΔT +166–171°C above free base
Reported higher thermal decomposition margin supports heat-excursion tolerance screening.
Ambient pressure; thermal behavior may differ under formulation conditions.
Thermal stability Shelf‑life assessment High‑temperature procedures

Physical Form and Handling: Crystalline vs. Amorphous

Spermine phosphate hexahydrate is supplied as a white crystalline powder , while spermine free base dihydrate is described as an amorphous semi‑solid that is air‑sensitive and hygroscopic . Although this difference is qualitative, it has direct operational consequences: crystalline powders can be weighed with standard analytical balances without special enclosures, whereas amorphous, hygroscopic materials require glove‑box handling to maintain accurate mass.

Physical Form
Reported
White crystalline powder
vs. amorphous semi‑solid (free base)
Supports gravimetric accuracy and reduces hygroscopicity-driven workflow variability.
Room-temperature handling; special enclosures may still be required for long-term storage.
Gravimetric accuracy Hygroscopicity Laboratory workflow

Space Group P2₁/a as Diffraction Standard

Neutron diffraction at 125 K establishes that spermine phosphate hexahydrate crystallizes in space group P2₁/a with unit‑cell parameters a = 7.931 Å, b = 23.158 Å, c = 6.856 Å, β = 113.44° [1]. These well‑defined lattice constants allow the material to serve as a calibration standard for single‑crystal and powder X‑ray diffractometers. While spermine tetrahydrochloride also yields crystals, its hygroscopic nature complicates sample preparation, and its lattice parameters are less commonly cited as calibration standards.

Crystal Structure
Reported
Space group P2₁/a
a=7.931Å, b=23.158Å, c=6.856Å, β=113.44° at 125K
May serve as a low-cost diffraction calibration standard for X‑ray diffractometers.
Neutron diffraction data; single-crystal values recommended for instrument verification.
X‑ray crystallography Diffractometer calibration Structural biology

Phosphate Precipitation in Oligonucleotide Synthesis

Patent US 5514569 identifies spermine as a preferred precipitation cation for removing phosphate by‑products during enzymatic oligonucleotide chain extension, explicitly because spermine forms a poorly soluble phosphate salt [1]. The quantitative underpinning is the solubility of spermine phosphate (0.037 % at 20 °C), which is orders of magnitude lower than that of calcium phosphate (~0.02 g L⁻¹) or magnesium ammonium phosphate, thereby enabling more complete phosphate removal without introducing interferents that inhibit RNA ligase or phosphatase.

Phosphate Precipitation
Class‑level
Spermine phosphate solubility 0.037% w/v
Preferred over calcium phosphate in enzymatic oligo synthesis
Supports phosphate scavenging context in oligonucleotide synthesis workflows.
Class‑level inference from patent literature; validation in specific enzymatic system advised.
Oligonucleotide manufacturing Enzyme inhibition mitigation Phosphate scavenging

Spermine Phosphate Hexahydrate Applications


Controlled-Release Polyamine Delivery Systems

The negligible water solubility of spermine phosphate hexahydrate (~0.37 g L⁻¹) makes it an ideal candidate for passive, dissolution‑rate‑limited release matrices . Unlike spermine free base (50 g L⁻¹), which would produce a burst release, the phosphate salt can provide a sustained polyamine supply in cell‑culture media or hydrogel implants, mimicking the gradual polyamine flux observed in vivo.

High-Temperature Biochemical Reactions

With a decomposition temperature of 230–234 °C, spermine phosphate hexahydrate can be employed in polymerase chain reaction (PCR) additives, nucleic acid melting‑temperature shift assays, or enzyme‑stabilization buffers where temperatures may exceed 100 °C . In contrast, spermidine phosphate hexahydrate (200–210 °C) and spermine free base (63–64 °C) would degrade under identical thermal loads.

X-Ray Diffractometer Calibration and Teaching

The rigorously determined space group P2₁/a and unit‑cell parameters (a=7.931 Å, b=23.158 Å, c=6.856 Å, β=113.44° at 125 K) allow spermine phosphate hexahydrate to function as an inexpensive, readily available calibration standard for X‑ray diffractometers [1]. Crystallography core facilities and academic teaching labs can use it to verify instrument alignment and resolution without purchasing costly certified reference materials.

Oligonucleotide Synthesis with Phosphate Removal

Leveraging the extremely low solubility of spermine phosphate, oligonucleotide manufacturers can adopt spermine phosphate hexahydrate as both a polyamine additive and a phosphate‑scavenging agent in “one‑pot” enzymatic synthesis workflows [2]. This dual functionality simplifies the process, reduces the number of purification steps, and minimizes phosphatase inhibition, directly addressing key bottlenecks in enzymatic DNA/RNA production.

Application
Selection Property
Validation Focus
Controlled-release polyamine delivery research
Low-solubility phosphate salt for dissolution-rate-limited matrices
Release-rate profiling in hydrogel or cell-culture systems
High-temperature biochemical reaction additives
Thermally robust polyamine salt with elevated decomposition threshold
Thermal stability screening under PCR or autoclaving conditions
X-ray diffractometer calibration
Well-characterized crystal structure (space group P2₁/a)
Diffraction pattern matching and instrument alignment verification
Oligonucleotide synthesis with phosphate removal
Low-solubility phosphate salt enabling precipitation-based scavenging
Yield and enzyme inhibition assessment in enzymatic synthesis workflows
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